

1h-Pyrrolo[3,2-h]quinoline chemical structure and IUPAC name

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Compound of Interest

Compound Name: 1h-Pyrrolo[3,2-h]quinoline

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An In-depth Technical Guide to 1H-Pyrrolo[3,2-h]quinoline

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of **1H-Pyrrolo[3,2-h]quinoline**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

1.1. Chemical Structure

The foundational structure of **1H-Pyrrolo[3,2-h]quinoline** is a tricyclic aromatic system. It consists of a pyrrole ring fused to a quinoline moiety.

1.2. IUPAC Name

The systematically generated and preferred IUPAC name for this compound is **1H-pyrrolo[3,2-h]quinoline**^[1].

Physicochemical and Computed Properties

The following table summarizes the key computed physicochemical properties of **1H-Pyrrolo[3,2-h]quinoline**. This data is essential for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ N ₂	PubChem[1]
Molecular Weight	168.19 g/mol	PubChem[1]
Exact Mass	168.068748264 Da	PubChem[1]
XLogP3	2.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Topological Polar Surface Area	28.7 Å ²	PubChem[1]
CAS Number	233-88-5	PubChem[1]

Spectroscopic Data

A reliable assignment of the vibrational modes of **1H-Pyrrolo[3,2-h]quinoline** has been achieved through a combination of IR, Raman, and fluorescence spectroscopy, supported by quantum chemical calculations[2][3].

- Vibrational Modes: 55 out of 57 vibrational modes have been reliably assigned[2][3].
- Computational Modeling: Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with Pople's split-valence basis sets, have been shown to provide accurate and cost-effective simulations of its IR and Raman spectra[2][3]. It was noted that in-plane normal modes are computed more reliably with modest basis sets, while out-of-plane vibrations require larger basis sets for accurate prediction[2][3].

Synthesis and Experimental Protocols

The synthesis of **1H-Pyrrolo[3,2-h]quinoline** derivatives is of significant interest for developing new therapeutic agents. Below is a representative protocol for the synthesis of substituted analogs, based on common organic chemistry techniques reported in the literature for similar heterocyclic systems.

General Procedure for Suzuki Coupling to Synthesize 3-Substituted Pyrroloisoquinoline

Analogs:

This protocol describes a common method for introducing substituents onto a core structure, which is a key step in creating derivatives of compounds like **1H-Pyrrolo[3,2-h]quinoline**.

- **Reactant Preparation:** A mixture of the starting material (e.g., a bromo-substituted pyrroloquinoline, 1.0 eq.), the desired boronic acid or boronic acid pinacol ester (1.6–3.0 eq.), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.1 eq.) is prepared in a reaction vessel.
- **Solvent and Base:** A suitable solvent system, typically a mixture like dioxane/ H_2O , is added, followed by the addition of a base, commonly K_2CO_3 or Cs_2CO_3 (3.0 eq.).
- **Degassing:** The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere, which is crucial for the catalytic cycle.
- **Reaction Conditions:** The vessel is sealed, and the mixture is heated to a temperature ranging from 80 °C to 100 °C. The reaction progress is monitored using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of $\text{CH}_2\text{Cl}_2/\text{MeOH}$) to yield the final substituted product[4].

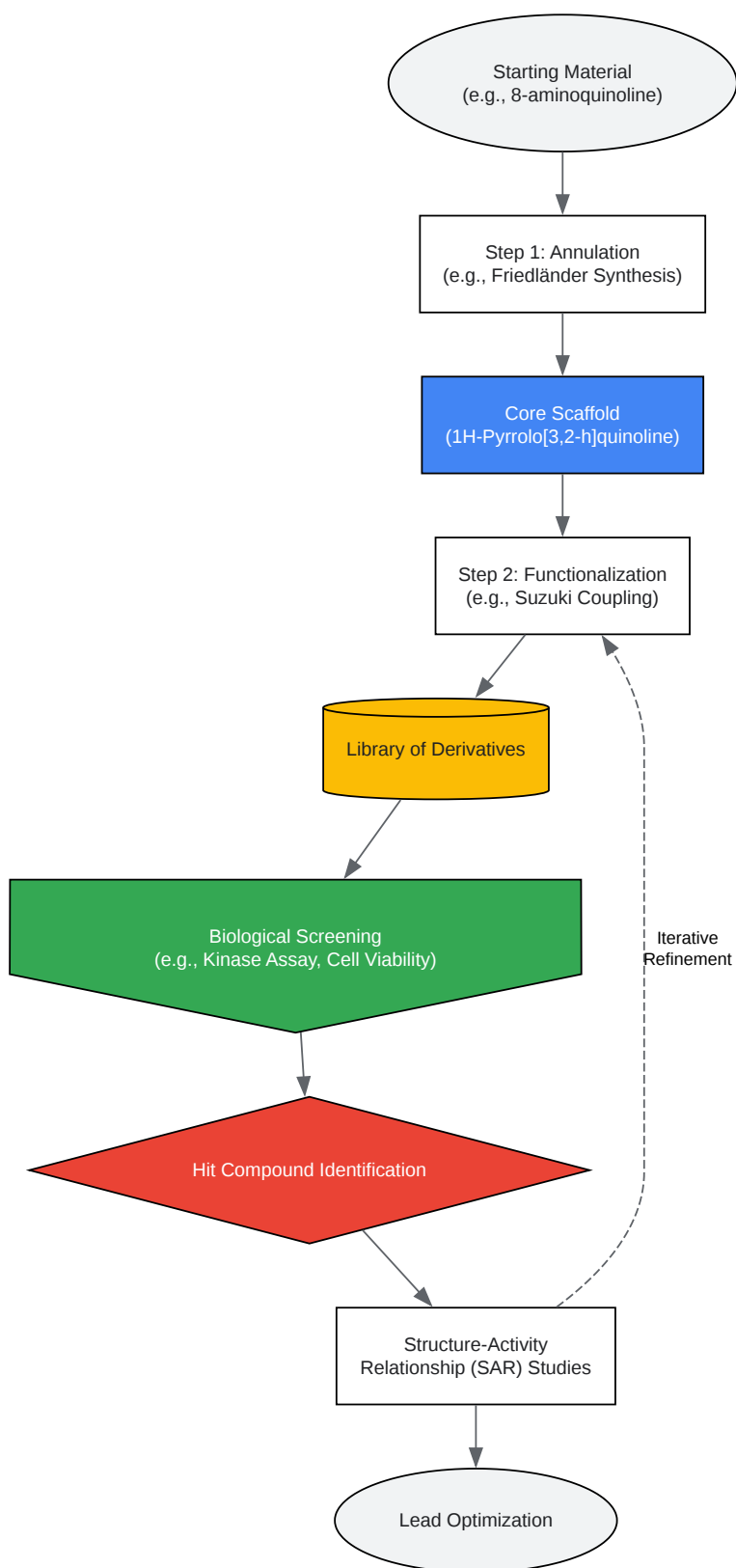
Biological Activity and Applications

Derivatives of the **1H-Pyrrolo[3,2-h]quinoline** scaffold have shown notable biological activity, positioning them as interesting candidates for drug development.

- Antineoplastic Agents: Certain 2-substituted **1H-pyrrolo[3,2-h]quinolines** have demonstrated an antiproliferative effect and the ability to induce extensive DNA fragmentation in mammalian cells. Their activity is suggested to be similar to the anticancer agent ellipticine, likely acting as topoisomerase inhibitors[5].
- Targeting DNA Repeats: **1H-Pyrrolo[3,2-h]quinoline**-8-amine (PQA) derivatives have been designed and synthesized to bind to CTG trinucleotide repeats in DNA[6]. The tricyclic aromatic system presents a unique hydrogen-bonding surface that is complementary to thymine, making it a useful molecular unit for targeting both CTG and CCG repeats, which are implicated in certain genetic disorders[6].
- Kinase Inhibition: The broader family of pyrroloquinolines and their isomers are actively investigated as kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-g]isoquinoline have shown low nanomolar potency against Haspin kinase, a promising target in oncology[4][7].

Logical Workflow and Pathway Visualization

The following diagram illustrates a generalized workflow for the synthesis and biological screening of novel **1H-Pyrrolo[3,2-h]quinoline** derivatives, a common process in drug discovery.



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Caption: Generalized workflow for the synthesis and screening of **1H-Pyrrolo[3,2-h]quinoline** derivatives.

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